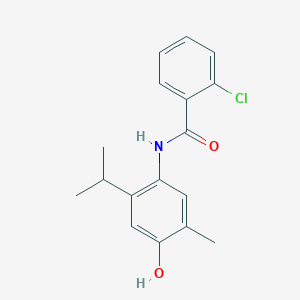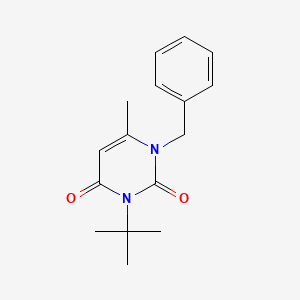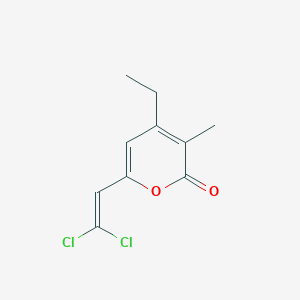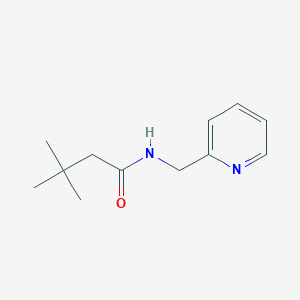![molecular formula C13H13N3O2 B5577818 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile is likely to be of interest due to its structural uniqueness and potential applicability in various fields such as materials science, pharmaceuticals, and organic chemistry. Compounds with similar structures have been explored for their diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of compounds closely related to 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole have been synthesized through a series of reactions starting from basic triazole scaffolds and modifying them with various substituents to achieve desired properties (Bekircan et al., 2008).
科学的研究の応用
Antimicrobial and Anticancer Applications
Research indicates that derivatives of 1,2,4-triazole, which share structural similarities with "5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile", exhibit significant antimicrobial and anticancer activities. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. Similarly, Bekircan et al. (2008) explored the anticancer potential of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of cancer cell lines, revealing promising results (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010; Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
In the field of materials science, pyranopyrazole derivatives, which are structurally related to the compound of interest, have been investigated for their corrosion inhibition performance. Yadav et al. (2016) synthesized two pyranopyrazole derivatives and assessed their efficacy as inhibitors for mild steel corrosion in HCl solution. The study found high inhibition efficiencies, suggesting potential applications in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Molecular and Structural Studies
The molecular structure and properties of compounds related to "5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile" have also been subjects of interest. Şahin et al. (2011) conducted X-ray diffraction and density functional theory (DFT) studies on a similar compound, providing insights into its structural characteristics and potential for forming hydrogen bonds, which is crucial for understanding its interactions with biological molecules (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, & Buyukgungor, Orhan, 2011).
Potential Inhibitors of HIV-1
Larsen et al. (1999) explored the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1, indicating the therapeutic potential of compounds with similar structures in treating viral infections (Larsen, Zahran, Pedersen, & Nielsen, 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-methyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-16-12(7-14)13(18-9)15-8-10-3-5-11(17-2)6-4-10/h3-6,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLIHFOWBWMVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)




![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)